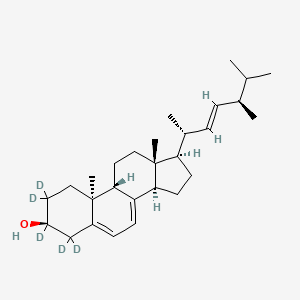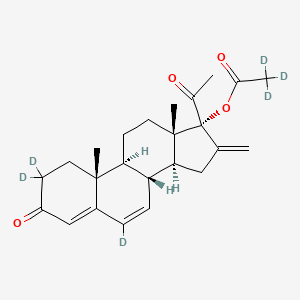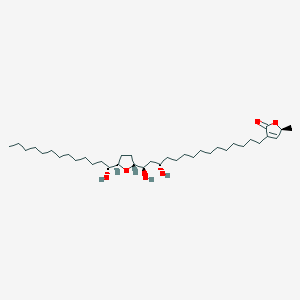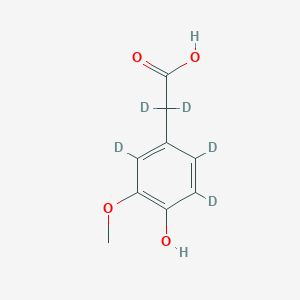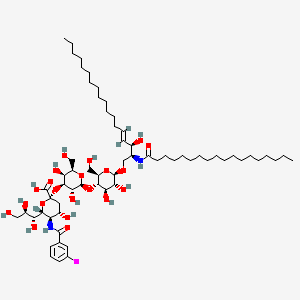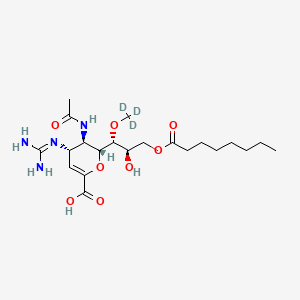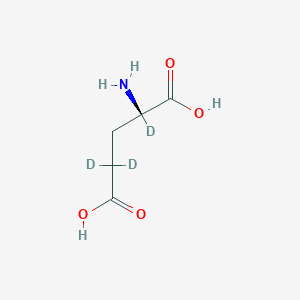
L-Glutamic-2,4,4-D3 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic-2,4,4-D3 acid is a deuterium-labeled amino acid, specifically a stable isotope-labeled form of L-glutamic acid. This compound is used extensively in scientific research due to its unique properties, which allow for precise tracking and analysis in various biochemical and physiological processes. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic-2,4,4-D3 acid typically involves the incorporation of deuterium into the L-glutamic acid molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamic-2,4,4-D3 acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding keto acid.
Reduction: The compound can be reduced to form its corresponding alcohol.
Substitution: Deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and organometallic compounds, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield α-ketoglutaric acid, while reduction can produce L-glutamic alcohol .
Wissenschaftliche Forschungsanwendungen
L-Glutamic-2,4,4-D3 acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for quantifying glutamic acid and glutamine.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Used in research related to neurotransmitter functions and neurological disorders.
Industry: Employed in the development of pharmaceuticals and as a tracer in biochemical studies.
Wirkmechanismus
L-Glutamic-2,4,4-D3 acid exerts its effects by interacting with glutamate receptors in the brain. It activates both ionotropic and metabotropic glutamate receptors, including NMDA, AMPA, and kainate receptors. These interactions play a crucial role in synaptic transmission and plasticity, which are essential for learning and memory. The deuterium labeling allows researchers to track the compound’s metabolic fate and its interactions within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamic acid-2,3,3,4,4-D5: Another deuterium-labeled form of glutamic acid with five deuterium atoms.
L-Glutamic acid-13C5: A carbon-13 labeled form of glutamic acid.
L-Glutamic acid-15N: A nitrogen-15 labeled form of glutamic acid.
Uniqueness
L-Glutamic-2,4,4-D3 acid is unique due to its specific deuterium labeling at the 2, 4, and 4 positions. This precise labeling allows for detailed studies of metabolic pathways and enzyme interactions, providing insights that are not possible with other isotopically labeled compounds .
Eigenschaften
Molekularformel |
C5H9NO4 |
|---|---|
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
(2S)-2-amino-2,4,4-trideuteriopentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i2D2,3D |
InChI-Schlüssel |
WHUUTDBJXJRKMK-KLDZMTGISA-N |
Isomerische SMILES |
[2H][C@](CC([2H])([2H])C(=O)O)(C(=O)O)N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




